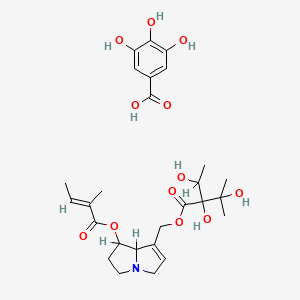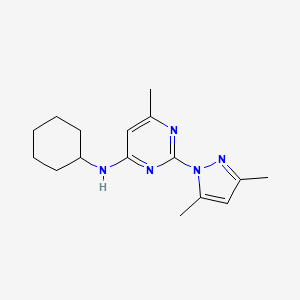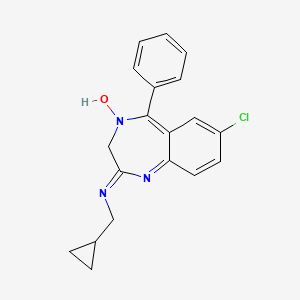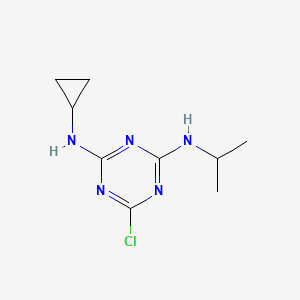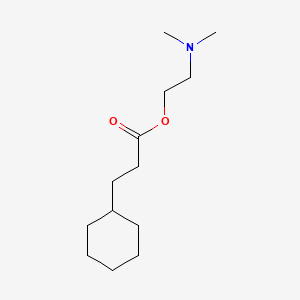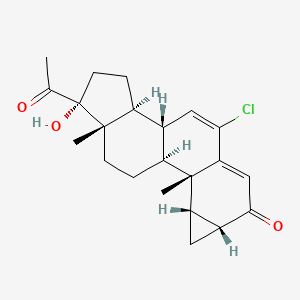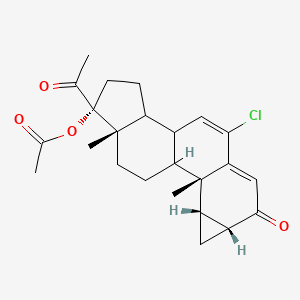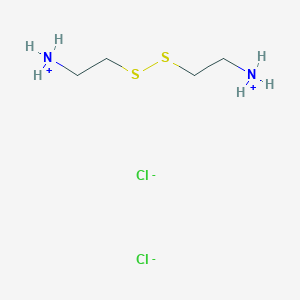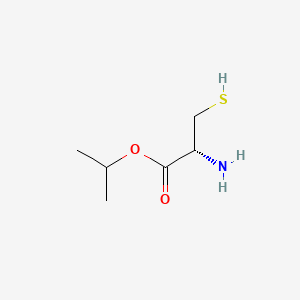![molecular formula C35H45N7O8S B1669742 ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid CAS No. 872728-81-9](/img/structure/B1669742.png)
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Overview
Description
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is a direct thrombin inhibitor used primarily as an anticoagulant. This compound is used to reduce the risk of stroke and blood clots in patients with atrial fibrillation, as well as to treat and prevent deep vein thrombosis and pulmonary embolism .
Mechanism of Action
Target of Action
Dabigatran etexilate mesylate, also known as Dabigatran etexilate methanesulfonate, is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin (serine protease), which plays a central role in the coagulation cascade .
Mode of Action
Dabigatran and its acyl glucuronides are competitive, direct thrombin inhibitors . By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This inhibition is both competitive and reversible .
Biochemical Pathways
The action of dabigatran affects the coagulation pathway. Thrombin enables the conversion of fibrinogen into fibrin during the coagulation process . By inhibiting thrombin, dabigatran prevents this conversion, thereby impairing the clotting process . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Pharmacokinetics
Dabigatran etexilate mesylate is rapidly absorbed and converted to its active form, dabigatran . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Result of Action
The molecular and cellular effects of dabigatran’s action primarily involve the prevention of blood clot formation. As a direct thrombin inhibitor, dabigatran prevents the conversion of fibrinogen into fibrin, thereby impairing the clotting process and acting as an anticoagulant . This results in a decreased risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .
Action Environment
Environmental factors such as temperature and the presence of other drugs can influence the action, efficacy, and stability of dabigatran etexilate mesylate. For example, temperature is a key factor that can influence the nucleation of different polymorphs of the drug . Additionally, the concomitant use of P-gp inhibitors in patients with renal impairment is expected to increase exposure of dabigatran .
Biochemical Analysis
Biochemical Properties
Dabigatran etexilate mesylate interacts with several enzymes and proteins. Upon administration, it is hydrolyzed by esterases and is converted into dabigatran . Dabigatran then reversibly binds to and inhibits the activity of thrombin, a serine protease that converts fibrinogen into fibrin . This disrupts the coagulation cascade and inhibits the formation of blood clots .
Cellular Effects
Dabigatran etexilate mesylate has various effects on cells and cellular processes. It influences cell function by disrupting the coagulation cascade, which can affect cell signaling pathways and gene expression . For instance, it can cause side effects such as bleeding and gastritis . It can also lead to serious bleeding in some cases .
Molecular Mechanism
Dabigatran etexilate mesylate exerts its effects at the molecular level through several mechanisms. It is converted into dabigatran, which then binds to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, dabigatran can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .
Temporal Effects in Laboratory Settings
The effects of Dabigatran etexilate mesylate change over time in laboratory settings. It has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, the effects of Dabigatran etexilate mesylate vary with different dosages. Given orally to rhesus monkeys, this prodrug exhibited strong and long-lasting anticoagulant effects as measured by the activated partial thromboplastin time (aPTT) ex vivo .
Metabolic Pathways
Dabigatran etexilate mesylate is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to dabigatran (active form) by plasma and hepatic esterases . Dabigatran then undergoes hepatic glucuronidation to active acylglucuronide isomers .
Transport and Distribution
Dabigatran etexilate mesylate is transported and distributed within cells and tissues. It is rapidly absorbed and converted to its active form, dabigatran . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Preparation Methods
The synthesis of dabigatran etexilate methanesulfonate involves several steps. One method includes the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate, which eliminates the formation of potential impurities . The process begins with the Pinner reaction to prepare a key intermediate, amidine, which is then subjected to nucleophilic substitution with n-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is subsequently converted to its mesylate salt using methanesulfonic acid . Another method involves the condensation of 4-aminobenzamidine with hexyl chloroformate, followed by further condensation and salification steps .
Chemical Reactions Analysis
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid undergoes various chemical reactions, including nucleophilic substitution and ester hydrolysis . Common reagents used in these reactions include n-hexyl-4-nitrophenyl carbonate and methanesulfonic acid . The major products formed from these reactions are the dabigatran base and its mesylate salt .
Scientific Research Applications
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used as an anticoagulant to prevent stroke and systemic embolism in patients with atrial fibrillation . Additionally, it is employed in the treatment and prevention of deep vein thrombosis and pulmonary embolism . The compound is also used in pharmaceutical research to develop new anticoagulant therapies and to study the mechanisms of thrombin inhibition .
Comparison with Similar Compounds
ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is unique among anticoagulants due to its direct inhibition of thrombin . Similar compounds include other direct thrombin inhibitors such as argatroban and bivalirudin . Unlike warfarin, which requires regular monitoring and dose adjustments, dabigatran provides a more predictable anticoagulant effect without the need for frequent blood tests . This makes it a convenient option for patients requiring long-term anticoagulation therapy .
Properties
CAS No. |
872728-81-9 |
|---|---|
Molecular Formula |
C35H45N7O8S |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIBR 1048 dabigatran dabigatran etexilate dabigatran etexilate mesylate Etexilate Mesylate, Dabigatran Etexilate, Dabigatran Mesylate, Dabigatran Etexilate N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine Pradaxa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


